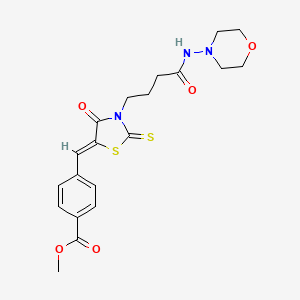

1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone is a chemical compound that has been of great interest in scientific research. The compound has been synthesized using various methods and has been studied for its potential applications in various fields.

Applications De Recherche Scientifique

Hydrogen-Bonding Patterns and Crystal Structures

The study of enaminones, including analogues related to 1-(Azepan-1-yl)-2-((6-(p-tolyl)pyridazin-3-yl)thio)ethanone, reveals significant insights into hydrogen-bonding patterns and crystal structures. These compounds exhibit bifurcated intra- and intermolecular hydrogen bonding between secondary amine and carbonyl groups, forming six-membered hydrogen-bonded rings and centrosymmetric dimers. Weak C-H...Br interactions link the molecules into chains, with additional weak Br...O, C-H...π, and C-H...O interactions further stabilizing the crystal structures (Balderson et al., 2007).

Photoinduced Direct Oxidative Annulation

The photoinduced direct oxidative annulation of related compounds provides access to highly functionalized polyheterocyclic ethanones. This process, which does not require transition metals and oxidants, demonstrates the potential of using excited-state intramolecular proton transfer (ESIPT) for synthesizing complex heterocyclic structures. This technique could be applied to synthesize analogues of this compound, indicating its relevance in creating novel heterocyclic compounds with potential biological activities (Zhang et al., 2017).

Antiviral Activity

Compounds structurally related to this compound have been studied for their potential antiviral activities. The synthesis and reactions of these compounds have led to the creation of heterocyclic compounds with evaluated cytotoxicity, anti-HSV1, and anti-HAV-MBB activities. This suggests that modifications to the chemical structure of this compound could yield compounds with significant antiviral properties (Attaby et al., 2006).

Supramolecular Assemblies

Research on supramolecular assemblies involving aza donor molecules and carboxylic acids indicates the potential for creating complex structures with this compound. These assemblies can divide into host-guest systems and assemblies with infinite molecular tapes, suggesting applications in nanotechnology and materials science (Arora & Pedireddi, 2003).

Antimicrobial and Anticancer Activities

Compounds analogous to this compound have been synthesized and evaluated for antimicrobial and anticancer activities. Certain derivatives have shown to be effective antimicrobial agents and potent anticancer agents against HCT 116 cancer cell lines. This suggests the therapeutic potential of chemical analogues in treating various diseases (Verma et al., 2015).

Propriétés

IUPAC Name |

1-(azepan-1-yl)-2-[6-(4-methylphenyl)pyridazin-3-yl]sulfanylethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3OS/c1-15-6-8-16(9-7-15)17-10-11-18(21-20-17)24-14-19(23)22-12-4-2-3-5-13-22/h6-11H,2-5,12-14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYOVGQPPDDENNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN=C(C=C2)SCC(=O)N3CCCCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

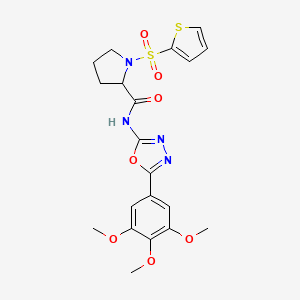

![ethyl 4-({[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/structure/B2406560.png)

![2-[(E)-2-[4-(diethylamino)phenyl]ethenyl]-1-hexylpyridin-1-ium iodide](/img/structure/B2406563.png)

![4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}-1-[3-(methylsulfanyl)phenyl]pyrrolidin-2-one](/img/structure/B2406565.png)

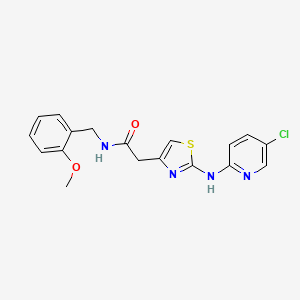

![Ethyl 4''-ethoxy-3-(methylsulfonamido)-5'-oxo-2',3',4',5'-tetrahydro-[1,1':3',1''-terphenyl]-4'-carboxylate](/img/structure/B2406568.png)

![3-(3-methoxyphenyl)-N,1-dimethyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2406569.png)

![N-[5-[2-(3-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2406570.png)

![(2S)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid](/img/structure/B2406572.png)

![4-Methylthio-2-[(2,5,6-trimethylthiopheno[3,2-e]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B2406574.png)

![5-methyl-2,4-dioxo-3-phenyl-N-(pyridin-4-ylmethyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2406575.png)